molecular formula C10H7N3O B11908386 5-(Pyrazin-2-yl)nicotinaldehyde CAS No. 1346687-27-1

5-(Pyrazin-2-yl)nicotinaldehyde

Cat. No.: B11908386
CAS No.: 1346687-27-1
M. Wt: 185.18 g/mol
InChI Key: HCFAIMDBPVINQL-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)nicotinaldehyde: is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound features a pyrazine ring attached to a nicotinaldehyde moiety, making it a unique structure in the realm of nitrogen-containing heterocycles. These types of compounds are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrazin-2-yl)nicotinaldehyde typically involves the condensation of pyrazine derivatives with nicotinaldehyde under controlled conditions. One common method includes the reaction of pyrazin-2-amine with nicotinaldehyde in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrazin-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-(Pyrazin-2-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(Pyrazin-2-yl)nicotinaldehyde involves its interaction with various molecular targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(Pyrazin-2-yl)nicotinaldehyde stands out due to its combined pyrazine and nicotinaldehyde structure, offering a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazine or nicotinaldehyde derivatives .

Properties

CAS No.

1346687-27-1

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

5-pyrazin-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-7H

InChI Key

HCFAIMDBPVINQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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